Pharmacopeial Identity and Regulatory Specification for Isosulfamethoxazole as Impurity F
Isosulfamethoxazole is explicitly defined and controlled as Impurity F in the European Pharmacopoeia (EP) and USP Related Compound F in the United States Pharmacopeia (USP), with a strict acceptance criterion of ≤ 0.10% in sulfamethoxazole drug substance . This threshold is not a recommendation but a regulatory requirement for batch release, providing a quantifiable benchmark that generic sulfamethoxazole cannot fulfill for impurity monitoring [1].
| Evidence Dimension | Regulatory Acceptance Limit |
|---|---|
| Target Compound Data | Specified as Impurity F with limit ≤ 0.10% |
| Comparator Or Baseline | Sulfamethoxazole API (no impurity F limit applicable) |
| Quantified Difference | N/A (identity-specific requirement) |
| Conditions | European Pharmacopoeia and United States Pharmacopeia monographs for sulfamethoxazole |
Why This Matters
Procurement of the correct Isosulfamethoxazole reference standard is mandatory for demonstrating compliance with EP/USP impurity specifications, a prerequisite for ANDA submissions and commercial batch release.
- [1] RPI Biosolutions. Sulfamethoxazole, 25 Grams. Retrieved from https://rpibiosolutions.com. View Source
